![molecular formula C17H19N3O4 B2750985 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034556-47-1](/img/structure/B2750985.png)

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

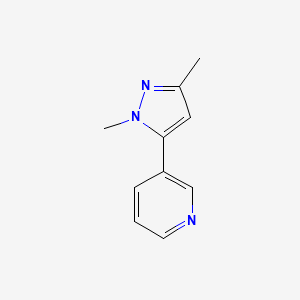

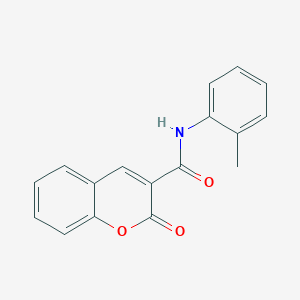

The compound “N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and is fused to a pyrazole ring, a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

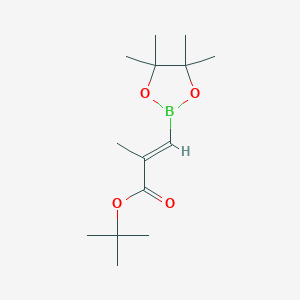

The synthesis of such compounds often involves multicomponent reactions . One common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones . Additionally, the Suzuki coupling reaction is often used for the preparation of heteroaryl scaffolds via the formation of C-C bonds .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The tetrahydro-2H-pyran-2-yl group is a six-membered ring with one oxygen atom and five carbon atoms . The 1H-pyrazol-4-yl group is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

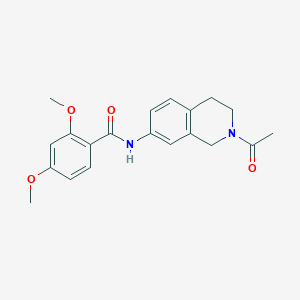

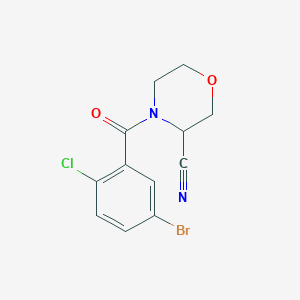

The compound can participate in various chemical reactions. For instance, it can be used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .Scientific Research Applications

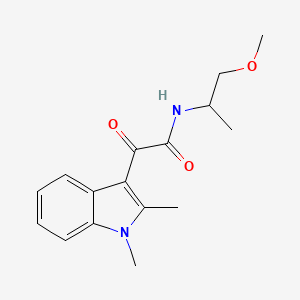

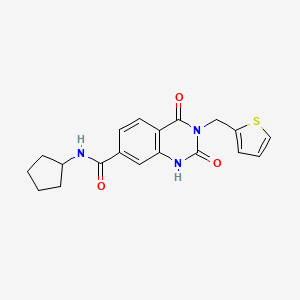

- The compound’s structure suggests it may interfere with DNA and RNA processes, making it a promising candidate for targeting viral replication mechanisms or cancer cell proliferation .

- Researchers are exploring its potential as a drug candidate. Its structural features could be harnessed for designing novel pharmaceuticals .

- The compound is utilized in Suzuki coupling reactions, which involve the formation of C-C bonds. These reactions are valuable for constructing heteroaryl scaffolds, essential in drug discovery .

- Using 2H-pyran-2-ones as synthons, researchers have reported the synthesis of highly functionalized spirocyclic ketals. These compounds are obtained through carbanion-induced ring transformations, demonstrating the versatility of this compound in synthetic chemistry .

- The 2H-pyran (2HP) ring motif is present in many natural products. Although simple 2HPs are challenging to synthesize due to their instability, their benzo derivatives (such as 2H-chromenes) are stable and exhibit diverse biological activities. Researchers explore these derivatives for their potential therapeutic applications .

- Researchers investigate the physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes. Understanding this equilibrium is crucial for designing synthetic routes to access 2HPs .

Antiviral and Anticancer Properties

Medicinal Chemistry

Suzuki Coupling Reactions

Synthesis of Spirocyclic Ketals

Natural Product Synthesis

Valence Isomerism Studies

properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c21-17(12-4-5-15-16(7-12)24-11-23-15)19-13-8-18-20(9-13)10-14-3-1-2-6-22-14/h4-5,7-9,14H,1-3,6,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBYLDQYSPQQPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)

![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)

![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)

![5-Fluoro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2750909.png)

![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)

![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2750922.png)